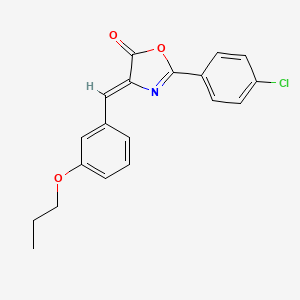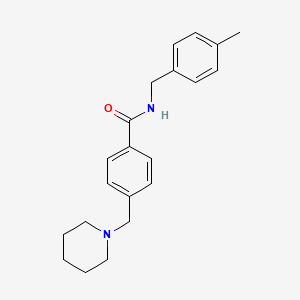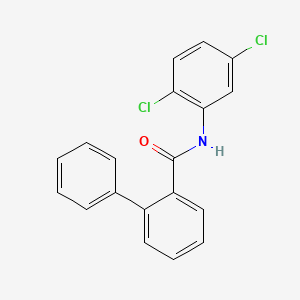![molecular formula C13H16ClNOS B4734987 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4734987.png)
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide
説明
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as LY2183240 and has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide involves inhibition of the enzyme PDE4. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which plays a key role in the regulation of inflammatory responses. By inhibiting PDE4, this compound increases cAMP levels, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. It has been shown to have activity as an inhibitor of the enzyme phosphodiesterase 10 (PDE10), which is involved in the regulation of dopamine signaling in the brain. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia and Huntington's disease.
実験室実験の利点と制限
One advantage of 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide is its specificity for the enzymes PDE4 and PDE10. This makes it a useful tool for studying the roles of these enzymes in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide. One area of interest is the development of more potent analogs of this compound for use in experiments. Another area of interest is the investigation of the compound's potential applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various biological processes.
科学的研究の応用
5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide has been studied for its potential applications in a variety of scientific research areas. It has been found to have activity as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses in the body. This makes it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWZIMKIFOHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)


![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)

![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4735001.png)